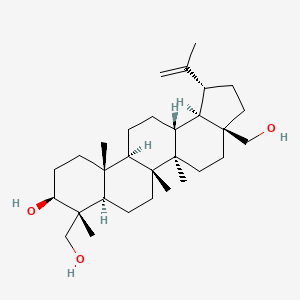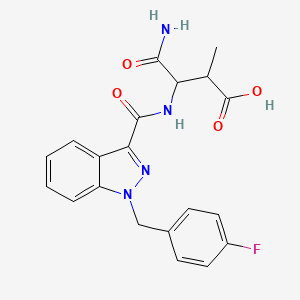
Primary Vascular Eicosanoid LC-MS Mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This mixture contains a collection of vasoactive eicosanoids, including the characteristic metabolites of both prostaglandin I2 (PGI2; Item No. 18220) and thromboxane A2 (TXA2), as well as several additional HETE and EET metabolites produced by platelets and the cytochrome P450 pathway of arachidonic acid metabolism. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.Whereas PGI2 is a potent vasodilator and inhibitor of human platelet aggregation, TXA2 causes irreversible platelet aggregation and contraction of vascular and bronchial smooth muscle. Because both are rapidly hydrolyzed and metabolized, TXB2, 11-dehydro TXB2, and 6-keto PGF1α serve as useful markers for their synthesis. Certain HETEs and EETs have been shown to either inhibit platelet activation or regulate vasoconstriction.
Applications De Recherche Scientifique
1. Biomarker Identification for Inflammatory Diseases
Eicosanoids, crucial mediators and regulators of inflammation and oxidative stress, are often used as biomarkers to evaluate disease severity and therapeutic responses in various diseases, particularly in inflammatory bowel disease (IBD). A sensitive LC-MS/MS method has been developed for quantifying key eicosanoids, aiding in the prognosis of IBD and evaluating therapy responses (Chhonker et al., 2021).
2. Advancements in Analytical Techniques
The shift from GC-MS/MS to LC-MS/MS in eicosanoid analysis has brought about significant challenges, including the need for improved analytical certainty. LC-MS/MS users are encouraged to draw upon the extensive knowledge from GC-MS/MS applications in eicosanoid analysis for better outcomes in research (Tsikas & Zoerner, 2014).
3. Eicosanoids in Cellular Models
LC-MS/MS is a robust technique for analyzing a wide range of eicosanoids in biological samples within a short time. Its application in cell models is crucial for understanding various physiological and pathophysiological processes, such as inflammation, diseases with inflammatory components, and cancer (Martín-Venegas, Jáuregui, & Moreno, 2014).
4. Clinical Research Applications
LC-MS/MS methods for eicosanoid analysis are extensively used in clinical research, particularly in major diseases like respiratory diseases, diabetes, cancer, and cardiovascular diseases. Attention to preanalytical aspects and the application of UHPLC and MRM in mass spectrometric detection are critical for accurate results (Kortz, Dorow, & Ceglarek, 2014).
Propriétés
Nom du produit |
Primary Vascular Eicosanoid LC-MS Mixture |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








